N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
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Description
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
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Biological Activity
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Synthesis and Characterization
The synthesis of the compound involves multiple steps, typically including the formation of the benzothiazole moiety followed by functionalization with piperidine and sulfonyl groups. Characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structure.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound demonstrated significant activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 mg/mL |
Escherichia coli | 50 mg/mL |
Candida albicans | 50 mg/mL |
These findings indicate that the compound possesses moderate to potent antimicrobial activity compared to standard antibiotics like ampicillin and clotrimazole .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies involving cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) revealed that it exhibits moderate inhibitory effects on cell proliferation. The mechanism of action may involve the inhibition of specific oncogenic pathways or induction of apoptosis in cancer cells .
Enzyme Inhibition
Research has highlighted the inhibitory effects of similar compounds on cholinesterase enzymes, which are critical in neurotransmission. For example, a related compound showed an IC50 value of 46.42 μM against butyrylcholinesterase (BChE), indicating competitive inhibition . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Case Studies
-
Study on Antibacterial Activity :
A study conducted on various benzothiazole derivatives demonstrated that modifications at specific positions significantly influenced antibacterial efficacy. The presence of electron-withdrawing groups was correlated with enhanced activity against Gram-positive bacteria . -
Anticancer Evaluation :
In vitro tests on human cancer cell lines indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects .
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-30-18-7-10-20-21(15-18)31-23(25(20)3)24-22(27)17-5-8-19(9-6-17)32(28,29)26-13-11-16(2)12-14-26/h5-10,15-16H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKZXTJIVVIFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.